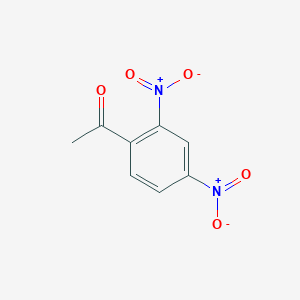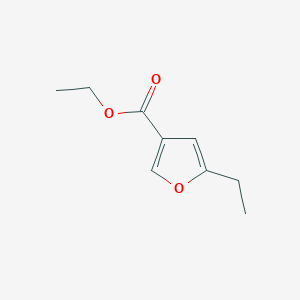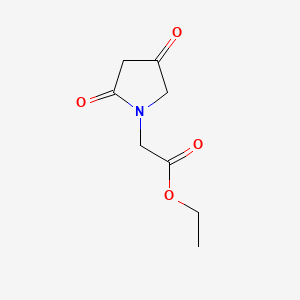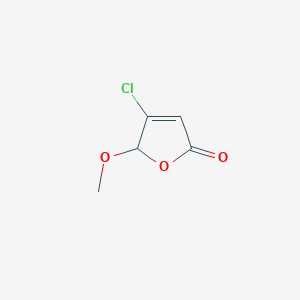
3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one
Overview
Description
3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one (DTI) is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. DTI belongs to the class of tetrahydroisoquinoline alkaloids that are widely distributed in nature and have been found to possess diverse biological activities.
Mechanism of Action
3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one exerts its biological effects through various mechanisms, including the modulation of neurotransmitter levels, the inhibition of oxidative stress, and the regulation of gene expression. 3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in mood regulation, cognition, and motor function. 3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one has also been shown to inhibit the production of reactive oxygen species, which are molecules that can damage cells and contribute to the development of various diseases.
Biochemical and Physiological Effects:
3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one has been found to possess various biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of oxidative stress, and the regulation of gene expression. 3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in mood regulation, cognition, and motor function. 3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one has also been found to inhibit the production of reactive oxygen species, which are molecules that can damage cells and contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one has several advantages for lab experiments, including its ease of synthesis, low toxicity, and diverse biological activities. However, 3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one also has some limitations, including its poor solubility in water and its relatively low potency compared to other drugs.
Future Directions
There are several future directions for the study of 3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one, including the development of more potent analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. 3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one also has potential applications in the field of drug discovery, as it represents a promising lead compound for the development of novel drugs.
Scientific Research Applications
3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and depression. 3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one has been found to possess neuroprotective, anti-inflammatory, and antioxidant properties. 3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin.
properties
IUPAC Name |
3,4-dimethyl-5,6,7,8-tetrahydro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-7-8(2)12-11(13)10-6-4-3-5-9(7)10/h3-6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZZGBMEXWXFHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C2=C1CCCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70490616 | |
| Record name | 3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70490616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one | |
CAS RN |
62614-93-1 | |
| Record name | 3,4-Dimethyl-5,6,7,8-tetrahydroisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70490616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine-1-carbaldehyde](/img/structure/B3355424.png)










